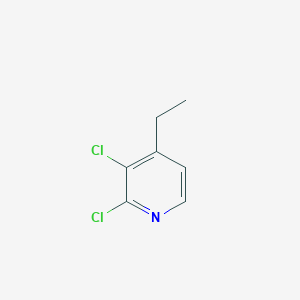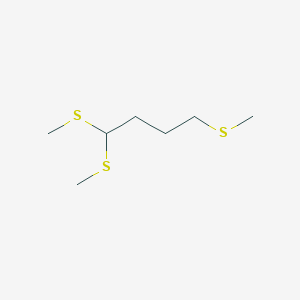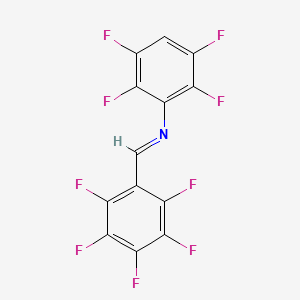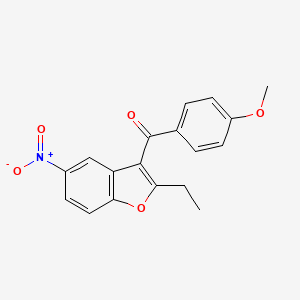![molecular formula C17H35N3O5Si B14347865 N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea CAS No. 93346-23-7](/img/structure/B14347865.png)
N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea is a unique organosilane compound that combines the properties of isocyanates and silanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 3-(triethoxysilyl)propylamine with 6-isocyanatohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
3-(triethoxysilyl)propylamine+6-isocyanatohexyl isocyanate→N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols can further condense to form siloxane bonds, which are important in the formation of cross-linked networks.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and urea derivatives.
Condensation: Cross-linked siloxane networks.
Addition Reactions: Ureas and carbamates.
Scientific Research Applications
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea has several scientific research applications, including:
Surface Modification: Used to modify surfaces to enhance adhesion, hydrophobicity, or other surface properties.
Polymer Chemistry: Incorporated into polymer matrices to improve mechanical properties and chemical resistance.
Bioconjugation: Utilized in the conjugation of biomolecules for various biomedical applications.
Material Science: Employed in the development of advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea involves the reactivity of its isocyanate and silane groups. The isocyanate group can form covalent bonds with nucleophiles, while the silane group can undergo hydrolysis and condensation to form siloxane networks. These reactions enable the compound to modify surfaces, cross-link polymers, and conjugate biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)urea: Similar structure but with trimethoxysilyl group.
N-(6-Isocyanatohexyl)urea: Lacks the silane functionality.
N-(3-(Triethoxysilyl)propyl)carbamate: Contains a carbamate group instead of urea.
Uniqueness
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea is unique due to the presence of both isocyanate and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile for various applications in surface modification, polymer chemistry, and bioconjugation.
Properties
CAS No. |
93346-23-7 |
|---|---|
Molecular Formula |
C17H35N3O5Si |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
1-(6-isocyanatohexyl)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C17H35N3O5Si/c1-4-23-26(24-5-2,25-6-3)15-11-14-20-17(22)19-13-10-8-7-9-12-18-16-21/h4-15H2,1-3H3,(H2,19,20,22) |
InChI Key |
CYQGOZZXFHTRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)NCCCCCCN=C=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



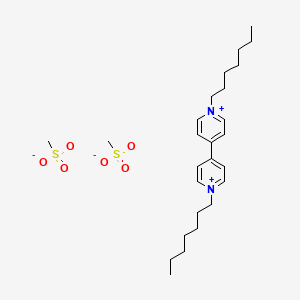
![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)




![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
